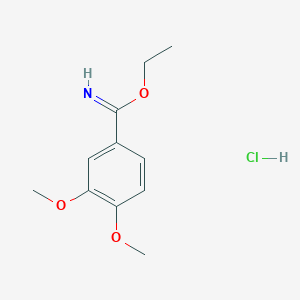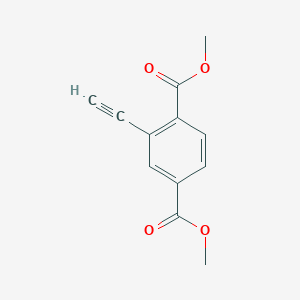
Dimethyl 2-ethynylterephthalate
説明
Dimethyl 2-ethynylterephthalate is a chemical compound with the molecular formula C12H10O4 . It is used in various applications due to its specific properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical processes . For instance, a gas chromatographic procedure has been developed for determining the products and reagents for the catalytic synthesis of dimethyl ether (DME) from synthesis gas . Another study discusses the direct and indirect synthesis of DME using digestate as feedstock . Furthermore, DME is synthesized at 0.3 to 2.0 MPa in a single-stage (or, less often, double-stage) adiabatic apparatus with a fixed catalyst bed .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 218.205 g/mol . The compound has a density of 1.2±0.1 g/cm3 .
Chemical Reactions Analysis
This compound undergoes various chemical reactions . For example, a study discusses the development of heterogeneous catalysts for the dehydration of methanol to Dimethyl Ether . Another study highlights the influence of intrapellet and gas–solid mass transfer on the DME yield and relevant reaction selectivity achieved for various arrangements of metallic (CuO/ZnO/Al 2 O 3) and acidic (γ-Al 2 O 3) active centers within the bed .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 338.8±32.0 C at 760 mmHg . The compound’s properties control its partitioning and fate in the environment .
科学的研究の応用
Synthesis and Polymer Research
Dimethyl 2,3-dihydroxyterephthalate, a closely related compound, is used as an intermediate in the synthesis of various polycyclic and macrocyclic compounds. It's utilized in generating sulfur-containing polycyclic compounds and as a precursor for synthesizing enterobactin analogues, highlighting its utility in chemical synthesis and potential applications in materials science (Jianping Huang & Hong-Ze Liang, 2007).
Environmental and Degradation Studies
Research on dimethylphthalate (DMP) by Bacillus species demonstrates the degradation capabilities of certain bacteria on phthalate esters, which are structurally related to dimethyl 2-ethynylterephthalate. This could suggest the potential biodegradability of similar compounds, contributing to environmental pollution mitigation (J. Niazi, D. T. Prasad, & T. Karegoudar, 2001).
Catalytic and Material Applications
The catalytic performance of Cu- and Zr-modified beta zeolite catalysts in methylation processes, although not directly related to DMET, showcases the potential of similar compounds in catalytic applications, particularly in synthesizing materials with specific desired properties (Fatih Güleç, Farooq Sher, & A. Karaduman, 2018).
Polymer Modification and Properties Enhancement
Studies on polyterephthalates bearing bio-based moieties, including dimethyl terephthalate reactions, reveal the potential for creating polymers with enhanced properties and applications in sustainable material development (M. Abid, S. Abid, & R. El Gharbi, 2012).
作用機序
Target of Action
It is known that phthalates, a group of chemicals to which dimethyl 2-ethynylterephthalate belongs, are endocrine-disrupting chemicals . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Mode of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that after oral ingestion, a great part of dimethyl fumarate, a related compound, is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite .
Result of Action
Phthalates are known to have harmful effects on human health, particularly in relation to neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Phthalates have become a pervasive environmental contaminant because of their widespread applications . They can enter the water body directly and indirectly, and their persistence and detection in various environmental media have become significant issues in recent decades .
将来の方向性
Future research directions include the upcycling of waste PET to Dimethyl 2-ethynylterephthalate . This approach can reduce the carbon footprint significantly and help in achieving a closed-loop circular economy . Another promising direction is the use of recycled products in a sustainable and economically feasible way .
特性
IUPAC Name |
dimethyl 2-ethynylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-4-8-7-9(11(13)15-2)5-6-10(8)12(14)16-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIENFTPOPLLIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


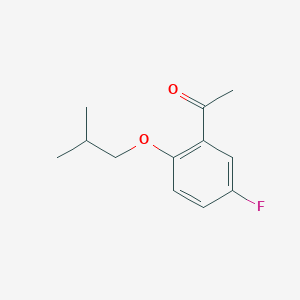
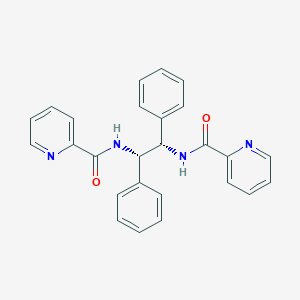
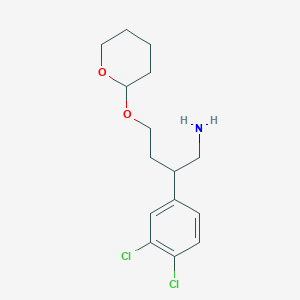
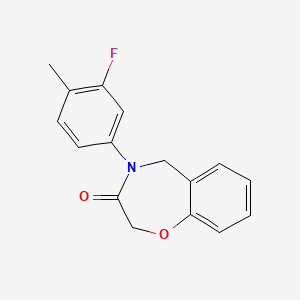

![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)
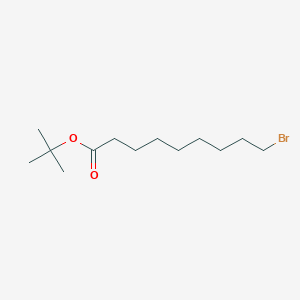


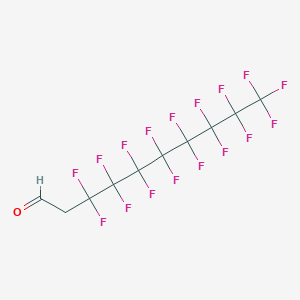
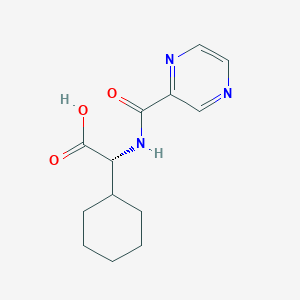
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)
![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)
